Ro 04-5595
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Overview
Description
Ro 04-5595 hydrochloride is a selective antagonist for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. It is known for its high affinity and specificity towards these receptors, making it a valuable tool in neuropharmacological research . The chemical name of this compound hydrochloride is 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride .
Preparation Methods
The synthesis of Ro 04-5595 hydrochloride involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction.
Substitution Reactions: Subsequent steps involve various substitution reactions to introduce the chlorophenyl and methoxy groups.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Chemical Reactions Analysis
Ro 04-5595 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline core.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ro 04-5595 hydrochloride has a wide range of scientific research applications:
Neuropharmacology: It is extensively used to study the role of NMDA receptors in synaptic plasticity, memory, and learning.
Neurodegenerative Diseases: The compound is used in research related to neurodegenerative diseases like Alzheimer’s and Parkinson’s disease, where NMDA receptor dysfunction is implicated.
Pain Management: This compound hydrochloride is used to investigate the mechanisms of pain and the potential therapeutic effects of NMDA receptor antagonists in pain management.
Radiotracer Development: The compound has been labeled with radioactive isotopes for use as a radiotracer in positron emission tomography (PET) imaging studies.
Mechanism of Action
Ro 04-5595 hydrochloride exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors. This binding inhibits the receptor’s activity, preventing the influx of calcium ions and subsequent excitatory neurotransmission . The compound’s high selectivity for GluN2B-containing receptors makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes.
Comparison with Similar Compounds
Ro 04-5595 hydrochloride is unique in its high selectivity and affinity for GluN2B-containing NMDA receptors. Similar compounds include:
Ifenprodil: Another GluN2B-selective antagonist, but with different binding properties and pharmacokinetics.
CP-101,606: A GluN2B-selective antagonist used in research related to neuroprotection and pain management.
This compound hydrochloride stands out due to its specific binding affinity and the extensive research supporting its use in various scientific applications.
Properties
Molecular Formula |
C19H22ClNO2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H22ClNO2/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3 |
InChI Key |
DSTWURHEHMZWEI-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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